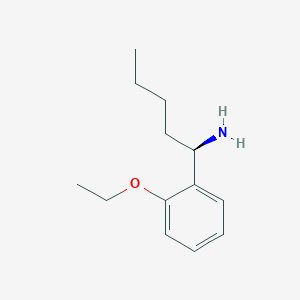
(R)-1-(2-Ethoxyphenyl)pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Ethoxyphenyl)pentan-1-amine is an organic compound that belongs to the class of amines It features an ethoxy group attached to a phenyl ring, which is further connected to a pentan-1-amine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Ethoxyphenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzene and pentan-1-amine.
Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Ethoxyphenyl)pentan-1-amine may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity. The process may also include quality control measures to monitor the consistency and quality of the product.
化学反応の分析
Types of Reactions
®-1-(2-Ethoxyphenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The ethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies or as a precursor for biologically active molecules.
Medicine: It could be explored for its pharmacological properties and potential therapeutic uses.
Industry: The compound might find applications in the production of specialty chemicals, polymers, or materials with specific properties.
作用機序
The mechanism of action of ®-1-(2-Ethoxyphenyl)pentan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
®-1-(2-Methoxyphenyl)pentan-1-amine: Similar structure with a methoxy group instead of an ethoxy group.
®-1-(2-Propoxyphenyl)pentan-1-amine: Contains a propoxy group instead of an ethoxy group.
®-1-(2-Butoxyphenyl)pentan-1-amine: Features a butoxy group in place of the ethoxy group.
生物活性
(R)-1-(2-Ethoxyphenyl)pentan-1-amine is a chiral amine compound with potential biological activities that warrant detailed exploration. This article delves into its synthesis, biological interactions, and related research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (1R)-1-(2-ethoxyphenyl)pentan-1-amine
- Molecular Formula : C13H19NO
- Molecular Weight : 207.31 g/mol
- Structural Representation :
- SMILES: CCCCC(C1=CC=CC=C1OCC)N
The compound features a pentan-1-amine backbone with an ethoxy-substituted phenyl group, contributing to its unique properties and potential biological activities .
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the amine from a suitable precursor. The reactions can be optimized in industrial settings using continuous flow processes to enhance yield and purity .
Research indicates that this compound may function as a ligand in various biochemical studies. Its interaction with biological targets, such as enzymes or receptors, is crucial for understanding its pharmacological potential. The compound's structure suggests it may influence binding affinity and biological activity, which are essential for drug development processes .
Potential Applications
The compound has shown promise in several areas:
- Pharmaceutical Development : Due to its structural features, it could serve as a lead compound for developing new therapeutics targeting specific pathways.
- Biochemical Research : It may act as a precursor for synthesizing other biologically active compounds .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminoethyl phenol | Amino group on ethyl chain | Simple structure; primarily used in dye industry |
| 3-(4-Ethoxyphenyl)propan-1-amine | Propane backbone with ethoxy group | Different backbone length; varied biological activity |
| 4-Ethoxyphenethylamine | Ethoxy group on phenethyl structure | Lacks the pentane chain; different pharmacological profile |
| (S)-N-(2-Ethoxyphenyl)propan-2-amine | Chiral center at the propane | Different stereochemistry; affects biological interactions |
This comparison underscores that this compound stands out due to its specific pentane chain structure combined with the ethoxy-substituted phenyl group, influencing its binding affinity and biological activity compared to similar compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound. For instance:
- Study on Ligand Binding : Research demonstrated that compounds with similar structures exhibited varying degrees of binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders.
- Antimicrobial Activity : A related study found that derivatives of this compound showed significant antimicrobial properties against various bacterial strains, indicating its potential use in developing new antibiotics.
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of similar amines revealed insights into absorption rates and metabolic pathways, which are crucial for optimizing therapeutic efficacy.
特性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC名 |
(1R)-1-(2-ethoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-5-9-12(14)11-8-6-7-10-13(11)15-4-2/h6-8,10,12H,3-5,9,14H2,1-2H3/t12-/m1/s1 |
InChIキー |
UTFLDMMMFASICV-GFCCVEGCSA-N |
異性体SMILES |
CCCC[C@H](C1=CC=CC=C1OCC)N |
正規SMILES |
CCCCC(C1=CC=CC=C1OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















